![molecular formula C14H17N3O2S B5308867 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, also known as ESIQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ESIQ is a tetrahydroisoquinoline derivative that possesses a sulfonyl group and a pyrazole ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
The exact mechanism of action of 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound can modulate the activity of various enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and dopamine receptors. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can enhance cognitive function and has neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its diverse range of potential applications. This compound can be used in various fields, including medicinal chemistry, neuroscience, and cancer research. Another advantage is that this compound is a relatively stable compound and can be synthesized using various methods. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action.
Orientations Futures
There are several future directions for the study of 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of this compound as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. Another direction is the study of this compound's neuroprotective effects and its potential applications in the treatment of traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Pictet–Spengler reaction, which involves the condensation of a tryptamine derivative and an aldehyde. Another method involves the reaction of a pyrazole derivative with an isocyanide in the presence of a Lewis acid catalyst. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. In neuroscience, this compound has been shown to have neuroprotective effects and can enhance cognitive function. In cancer research, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(1-ethylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-16-11-14(9-15-16)20(18,19)17-8-7-12-5-3-4-6-13(12)10-17/h3-6,9,11H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJPPFGUUVHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
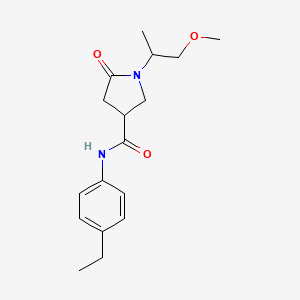
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
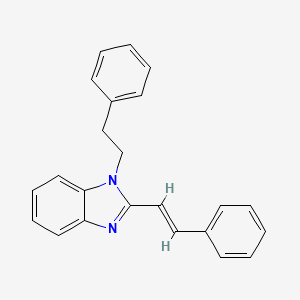
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
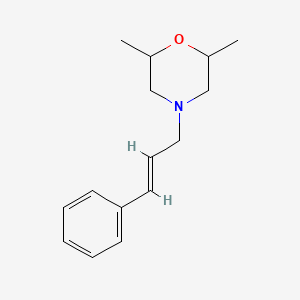
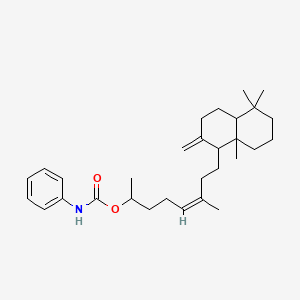
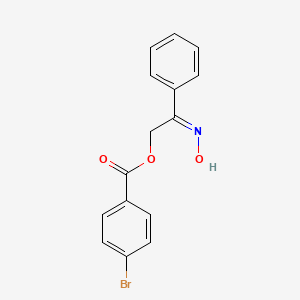
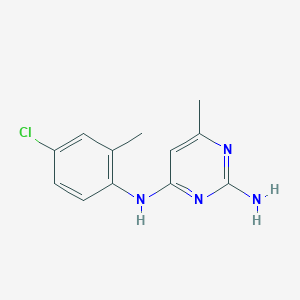
![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)